molecular formula C21H30N2O2 B14809652 N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide

N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide

Cat. No.: B14809652
M. Wt: 342.5 g/mol
InChI Key: BAFQIYJMVIRLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide is a chemical compound with the molecular formula C21H30N2O2. It is known for its unique structure, which includes a benzamide core substituted with cyclohexyl and cyclohexylcarbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide typically involves the reaction of 2-aminobenzamide with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclohexyl and cyclohexylcarbonyl groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

2-[cyclohexanecarbonyl(methyl)amino]-N-cyclohexylbenzamide

InChI

InChI=1S/C21H30N2O2/c1-23(21(25)16-10-4-2-5-11-16)19-15-9-8-14-18(19)20(24)22-17-12-6-3-7-13-17/h8-9,14-17H,2-7,10-13H2,1H3,(H,22,24)

InChI Key

BAFQIYJMVIRLOG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2CCCCC2)C(=O)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.